2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H18Cl3N3OS and its molecular weight is 502.84. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Molecular Structure
Research by Saravanan et al. (2016) focuses on the molecular structure of a related acetamide compound, revealing the orientation of chlorophenyl and thiazole rings and their intermolecular interactions. Such studies are fundamental for understanding the molecular configurations that contribute to the biological or chemical activity of complex molecules (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Heterocyclic Synthesis
Schmeyers and Kaupp (2002) discuss the synthesis of heterocycles from thioureido-acetamides, highlighting the utility of these compounds in generating important heterocycles through one-pot cascade reactions. This research underscores the versatility of acetamide derivatives in synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Schmeyers & Kaupp, 2002).
Antibacterial Agents
Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of acetamides as antibacterial agents, indicating the potential of such compounds in developing new antimicrobial therapies. The study highlights the importance of acetamide derivatives in creating effective antibacterial agents, which could help address the growing issue of antibiotic resistance (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Corrosion Inhibition
Rouifi et al. (2020) explored the corrosion inhibition properties of benzimidazole derivatives, including a specific focus on compounds structurally related to acetamides. This research demonstrates the application of such compounds in protecting metals from corrosion, essential for industrial applications (Rouifi et al., 2020).
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl3N3OS/c1-15-5-8-18(9-6-15)29-23(31)14-32-24-28-13-22(16-7-10-20(26)21(27)11-16)30(24)19-4-2-3-17(25)12-19/h2-13H,14H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBABLSKAFUXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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